N-(4-bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide
Overview
Description
N-(4-bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a chemical compound characterized by the presence of a bromophenyl group and a dimethylpyrimidinylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide typically involves the reaction of 4-bromophenylamine with 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the dimethylpyrimidinylsulfanyl group can interact with polar or charged residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-picrylamine: Another bromophenyl derivative with different functional groups.
N-(2,4-dibromophenyl)-picrylamine: Contains additional bromine atoms, leading to different reactivity and properties.
N-(4-butylphenyl)-picrylamine: Features a butyl group instead of a bromine atom, affecting its hydrophobicity and binding characteristics.
Uniqueness
N-(4-bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is unique due to the presence of both a bromophenyl group and a dimethylpyrimidinylsulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3OS/c1-9-7-10(2)17-14(16-9)20-8-13(19)18-12-5-3-11(15)4-6-12/h3-7H,8H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGCIIVRROBKEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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